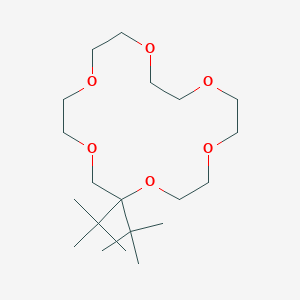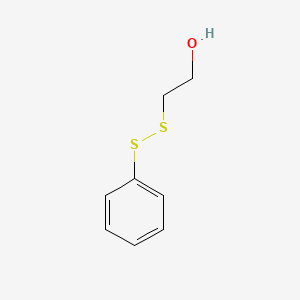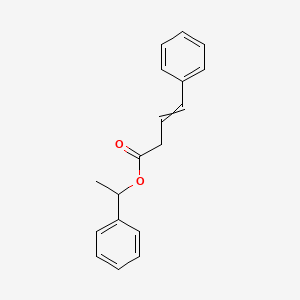
2-(2,4-Dinitrophenyl)butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dinitrophenyl)butanedioic acid is an organic compound that features a butanedioic acid backbone with a 2,4-dinitrophenyl group attached to it
準備方法
Synthetic Routes and Reaction Conditions
2-(2,4-Dinitrophenyl)butanedioic acid can be synthesized through the reaction of dialkyl (2Z)-2-hydroxybut-2-enedioates with 2,4-dinitrophenylhydrazine . The reaction typically involves the formation of dialkyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioates, which are then further processed to yield the desired compound . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the proper formation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
2-(2,4-Dinitrophenyl)butanedioic acid undergoes various chemical reactions, including:
Addition-Elimination Reactions: This compound can react with aldehydes and ketones to form 2,4-dinitrophenylhydrazones.
Condensation Reactions: The reaction with aldehydes or ketones results in the formation of hydrazones, with water being eliminated as a byproduct.
Common Reagents and Conditions
. The reactions are usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired products.
Major Products Formed
The major products formed from these reactions are 2,4-dinitrophenylhydrazones, which are characterized by their bright orange or yellow color .
科学的研究の応用
2-(2,4-Dinitrophenyl)butanedioic acid has several scientific research applications:
作用機序
The mechanism of action of 2-(2,4-Dinitrophenyl)butanedioic acid involves its ability to act as a protonophore, shuttling protons across biological membranes . This disrupts the proton gradient across the mitochondrial membrane, collapsing the proton motive force that cells use to produce ATP . This mechanism is similar to that of 2,4-dinitrophenol, which is known to uncouple oxidative phosphorylation .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in similar reactions to form hydrazones.
Dialkyl (2Z)-2-hydroxybut-2-enedioates: Precursors in the synthesis of 2-(2,4-Dinitrophenyl)butanedioic acid.
2,4-Dinitrophenol: Shares a similar mechanism of action as a protonophore.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to act as a protonophore and disrupt cellular processes makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
63508-58-7 |
|---|---|
分子式 |
C10H8N2O8 |
分子量 |
284.18 g/mol |
IUPAC名 |
2-(2,4-dinitrophenyl)butanedioic acid |
InChI |
InChI=1S/C10H8N2O8/c13-9(14)4-7(10(15)16)6-2-1-5(11(17)18)3-8(6)12(19)20/h1-3,7H,4H2,(H,13,14)(H,15,16) |
InChIキー |
JUQRJBZNWUKNOB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


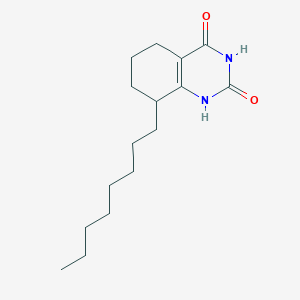
![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)
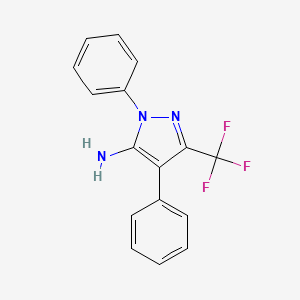
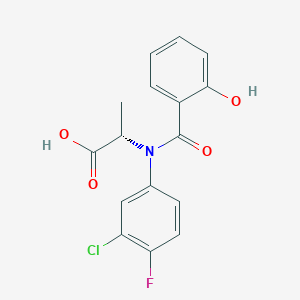


![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)

